molecular formula C21H15BrN2O2 B12465427 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol

Cat. No.: B12465427
M. Wt: 407.3 g/mol
InChI Key: BZJOESSJEKFGBG-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol typically involves a condensation reaction between 2-aminophenol and an aldehyde. The reaction is catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, under different reaction conditions . For example, a pent-ethylene diammonium pentachloro bismuth catalyst can be used at room temperature under solvent-free conditions to produce benzoxazole derivatives in good yield .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized benzoxazole derivatives, while substitution reactions can yield various substituted benzoxazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol include other benzoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-4-bromophenol

InChI

InChI=1S/C21H15BrN2O2/c1-13-16(21-24-18-6-2-3-8-20(18)26-21)5-4-7-17(13)23-12-14-11-15(22)9-10-19(14)25/h2-12,25H,1H3

InChI Key

BZJOESSJEKFGBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=CC2=C(C=CC(=C2)Br)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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